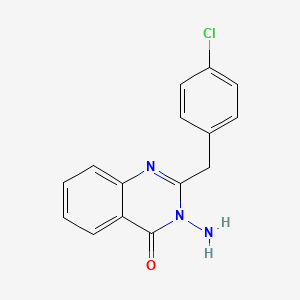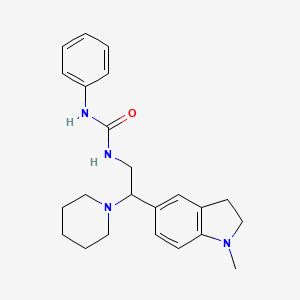
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea, also known as MIPEP, is a novel compound that has gained attention due to its potential applications in scientific research. MIPEP is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
One prominent application of compounds related to 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea is in the development of acetylcholinesterase inhibitors. Sugimoto et al. (1995) and (1992) have synthesized derivatives with potent anti-acetylcholinesterase activity, indicating potential uses in treating conditions like Alzheimer's disease. These compounds have shown selective affinity and significant effects on acetylcholine content in rat cerebral cortex, highlighting their potential as therapeutic agents (Sugimoto et al., 1995) (Sugimoto et al., 1992).
Merocyanine Dyes Synthesis
In the field of dyes and pigments, Abdel-Rahman and Khalil (1978) have utilized similar compounds in synthesizing merocyanine dyes. These dyes, achieved through reactions involving piperidine, have shown high bactericidal activity against various bacteria, indicating their potential in antimicrobial applications (Abdel-Rahman & Khalil, 1978).
Antifungal and Antibacterial Activities
Compounds with structures similar to the specified chemical have been evaluated for their antibacterial and antifungal properties. For instance, Bodke and Sangapure (2003) have reported the synthesis of compounds with notable antibacterial and antifungal activities, indicating potential applications in pharmaceuticals and agrichemicals (Bodke & Sangapure, 2003).
Herbicidal Applications
Luo et al. (2008) explored the use of phenylurea derivatives in herbicides, focusing on their role as inhibitors of protoporphyrinogen oxidase, a key target in herbicidal action. Their research indicates the potential of these compounds in agricultural applications, particularly in weed control (Luo et al., 2008).
Anticancer Activity
Compounds structurally similar to 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea have been evaluated for their potential in anticancer therapies. Arul and Smith (2016) conducted studies on a triazole derivative, showing significant anticancer activity against Dalton’s Lymphoma Ascites in mice (Arul & Smith, 2016).
Eigenschaften
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-24-23(28)25-20-8-4-2-5-9-20/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLGPJRBZLSNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

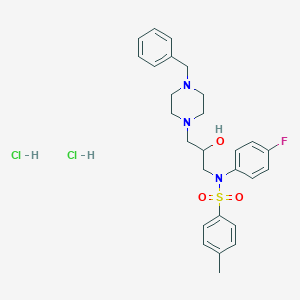
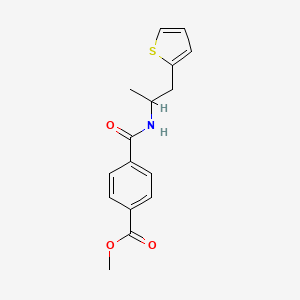
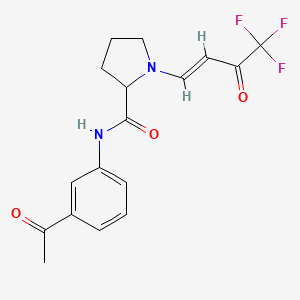
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide](/img/structure/B2628078.png)
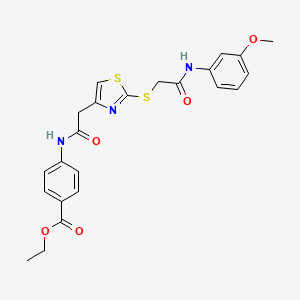
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2628080.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2628081.png)
![N~1~-(2,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2628082.png)
![2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2628083.png)
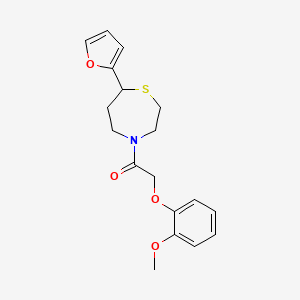
![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)

